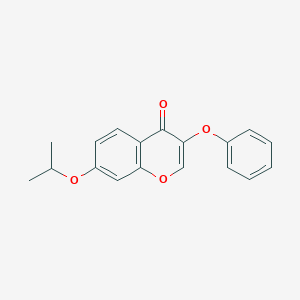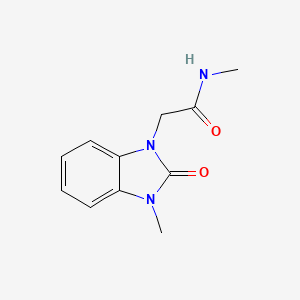
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide, commonly known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of drugs. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, it has also found applications in scientific research due to its unique properties.
Mécanisme D'action
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide acts as an NMDA receptor antagonist, which means that it blocks the action of glutamate at these receptors. This results in the inhibition of the excitatory activity of the brain, leading to the dissociative and hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause respiratory depression. It also has a number of psychological effects, including dissociation, hallucinations, and altered perceptions of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has a number of advantages for use in lab experiments. It has a unique mechanism of action and can be used to study the effects of NMDA receptor antagonists on the brain. However, it also has a number of limitations, including its potential for abuse and its potential to cause harm to research subjects.
Orientations Futures
There are a number of future directions for research on N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide. One area of interest is the potential for N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide to be used as a treatment for depression and anxiety. It has also been suggested that N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide could be used to study the effects of NMDA receptor antagonists on neuroplasticity and brain function. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide and its potential for harm.
Méthodes De Synthèse
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide is synthesized through the reaction of 3-methoxyphenylacetone with cyclohexylamine, followed by the reaction of the resulting product with thiophene-2-carbonyl chloride. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar mechanism of action to ketamine, another dissociative drug. N-(4-methoxy-3,5-dimethylphenyl)-2-thiophenecarboxamide binds to N-methyl-D-aspartate (NMDA) receptors in the brain, which results in the inhibition of glutamate activity. This leads to the dissociative and hallucinogenic effects of the drug.
Propriétés
IUPAC Name |
N-(4-methoxy-3,5-dimethylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-7-11(8-10(2)13(9)17-3)15-14(16)12-5-4-6-18-12/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCNSZBTZMWARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3,5-dimethylphenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)

![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)
![2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)

![3-[2-(4-methyl-1-piperidinyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5762102.png)
![3-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5762106.png)
![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)

![1-methyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5762121.png)